1-(3-(1H-imidazol-1-yl)propyl)-4-(4-(allyloxy)benzoyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one
Description
Properties
CAS No. |
615270-61-6 |
|---|---|
Molecular Formula |
C26H25N3O4 |
Molecular Weight |
443.5 g/mol |
IUPAC Name |
(4Z)-4-[hydroxy-(4-prop-2-enoxyphenyl)methylidene]-1-(3-imidazol-1-ylpropyl)-5-phenylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C26H25N3O4/c1-2-17-33-21-11-9-20(10-12-21)24(30)22-23(19-7-4-3-5-8-19)29(26(32)25(22)31)15-6-14-28-16-13-27-18-28/h2-5,7-13,16,18,23,30H,1,6,14-15,17H2/b24-22- |
InChI Key |
SRHJQMSPAHQLST-GYHWCHFESA-N |
SMILES |
C=CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3C=CN=C3)C4=CC=CC=C4)O |
Isomeric SMILES |
C=CCOC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCCN3C=CN=C3)C4=CC=CC=C4)/O |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3C=CN=C3)C4=CC=CC=C4)O |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 1-(3-(1H-imidazol-1-yl)propyl)-4-(4-(allyloxy)benzoyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one is a complex organic molecule that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure includes an imidazole ring, a phenyl group, and a pyrrolone moiety, which are known to contribute to various biological activities.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrrolones exhibit significant antimicrobial properties. The presence of the imidazole ring in this compound suggests potential antifungal activity. For instance, compounds with similar structures have shown effectiveness against various fungal strains, indicating that this compound may possess comparable activity.
Anti-inflammatory Effects
The compound's structure suggests it may inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes. Research indicates that related compounds with similar scaffolds have demonstrated COX-II inhibitory activity, which could translate to anti-inflammatory effects in vivo. For example, one study reported that a series of diaryl derivatives exhibited selective COX-II inhibition with IC50 values ranging from 0.52 to 22.25 μM .
Cytotoxicity and Anticancer Potential
The cytotoxicity of similar compounds has been evaluated using various cancer cell lines. A quantitative structure-activity relationship (QSAR) analysis indicated that certain substituents on the phenyl ring can enhance cytotoxicity against cancer cells . This suggests that the specific structural features of 1-(3-(1H-imidazol-1-yl)propyl)-4-(4-(allyloxy)benzoyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one may also confer anticancer properties.
Study 1: Antimicrobial Efficacy
A study conducted on a series of imidazole-containing compounds showed promising results against Candida albicans. The derivatives demonstrated minimum inhibitory concentrations (MICs) comparable to established antifungal agents. The mechanism was attributed to disruption of the fungal cell membrane integrity .
Study 2: Inhibition of COX Enzymes
In a comparative analysis of various pyrrolone derivatives, it was found that those with electron-donating groups exhibited enhanced selectivity for COX-II over COX-I. The compound may follow a similar trend due to its unique substituents, suggesting potential as an anti-inflammatory agent .
Research Findings Summary Table
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. The imidazole moiety is known for its antifungal activity, making it a candidate for developing new antifungal agents. Studies have shown that similar compounds can inhibit the growth of various fungal strains, suggesting potential for further exploration in this area .
Anticancer Properties
The compound's ability to interact with biological targets has led to investigations into its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation .
Pharmacological Studies
Pharmacological evaluations have highlighted the compound's potential as a therapeutic agent in treating conditions such as inflammation and pain due to its ability to inhibit specific enzymes involved in these processes. This opens avenues for further drug development targeting inflammatory diseases .
Agricultural Applications
Fungicides
The compound has been studied for its fungicidal properties, particularly in agricultural settings. Its chemical structure allows it to disrupt fungal cell membranes or interfere with metabolic pathways, making it a promising candidate for developing new fungicides .
Plant Growth Regulators
Research suggests that compounds with similar structures can act as plant growth regulators, promoting growth or enhancing resistance to environmental stresses. This application could be beneficial in sustainable agriculture practices .
Materials Science Applications
Polymer Chemistry
In materials science, the compound can be utilized in synthesizing novel polymers with enhanced properties. Its functional groups allow for cross-linking reactions that can improve material strength and thermal stability .
Nanotechnology
The integration of this compound into nanomaterials has been explored for applications in drug delivery systems. Its ability to form stable complexes with various biomolecules can facilitate targeted drug delivery, enhancing therapeutic efficacy while minimizing side effects .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key analogues and their distinguishing features are summarized in Table 1.
Structure-Activity Relationship (SAR) Insights
- Imidazole vs. Benzimidazole Cores : The target compound’s imidazole ring (pKa ~6.8) may enhance hydrogen-bonding interactions compared to benzimidazole derivatives (), which exhibit broader π-π stacking due to fused aromatic systems .
- Allyloxy vs. Alkoxy Substituents : The allyloxy group in the target compound offers a balance of lipophilicity and metabolic resistance, contrasting with the 3-methylbenzyloxy group in , which may reduce bioavailability due to increased steric hindrance .
- Side-Chain Modifications : Replacing the 3-(1H-imidazol-1-yl)propyl chain with a hydroxypropyl group () significantly alters solubility; the hydroxypropyl derivative (Compound 38) has a higher melting point (221–223°C), suggesting stronger crystal packing .
Pharmacological and Physicochemical Properties
- Solubility and Stability : The allyloxy group likely improves the target compound’s stability under acidic conditions compared to hydrolytically labile esters (e.g., ’s tert-butyl derivative). However, the lack of polar groups may limit aqueous solubility .
Q & A
Q. What multi-target interactions are hypothesized given its hybrid pharmacophore (imidazole-pyrrolone-benzoyl)?
- Methodology :
- Polypharmacology screening : Use BioMAP panels to assess activity against GPCRs, ion channels, and epigenetic regulators .
- Network pharmacology : Build interaction networks linking kinase inhibition (EGFR) and anti-inflammatory pathways (COX-2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
